molecular formula C23H32O2 B038312 4,4'-isopropylidenebis(2-t-butylphenol) CAS No. 79-96-9

4,4'-isopropylidenebis(2-t-butylphenol)

Cat. No.: B038312
CAS No.: 79-96-9
M. Wt: 340.5 g/mol
InChI Key: ZDRSNHRWLQQICP-UHFFFAOYSA-N
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Description

2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane: is an organic compound belonging to the class of bisphenols. It is characterized by the presence of two phenolic groups attached to a propane backbone, with tert-butyl groups at the 3-position of each phenol ring. This compound is known for its antioxidant properties and is used in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane typically involves the condensation of phenol with an aldehyde or ketone. One common method is the Friedel-Crafts alkylation of phenol with isobutylene, catalyzed by strong acids such as triflic acid or solid acids like zeolites .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar Friedel-Crafts alkylation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives .

Scientific Research Applications

Chemistry: In chemistry, 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane is used as an antioxidant to stabilize polymers and prevent degradation. It is also used in the synthesis of other complex organic molecules .

Biology and Medicine: This compound has been studied for its potential therapeutic applications, including its use in trials for the treatment of adenocarcinoma. Its antioxidant properties make it a candidate for reducing oxidative stress in biological systems .

Industry: In industrial applications, it is used as a stabilizer in the production of plastics, rubber, and other materials. Its ability to prevent oxidation and degradation makes it valuable in extending the lifespan of these products .

Mechanism of Action

The mechanism by which 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane exerts its effects is primarily through its antioxidant activity. The phenolic groups can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. This compound targets oxidative pathways and helps maintain the stability of various materials and biological systems .

Comparison with Similar Compounds

Uniqueness: 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane is unique due to its specific structure, which provides enhanced antioxidant properties compared to other bisphenols. The presence of tert-butyl groups increases its stability and effectiveness in preventing oxidation .

Properties

IUPAC Name

2-tert-butyl-4-[2-(3-tert-butyl-4-hydroxyphenyl)propan-2-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O2/c1-21(2,3)17-13-15(9-11-19(17)24)23(7,8)16-10-12-20(25)18(14-16)22(4,5)6/h9-14,24-25H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRSNHRWLQQICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2026490
Record name 4,4'-Propane-2,2-diylbis(2-tert-butylphenol)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79-96-9
Record name 2,2-Bis(4-hydroxy-3-tert-butylphenyl)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79-96-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Isopropylidene-bis(2-t-butylphenol)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-bis(4-hydroxy-3-tert-butylphenyl)propane
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Record name Phenol, 4,4'-(1-methylethylidene)bis[2-(1,1-dimethylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Propane-2,2-diylbis(2-tert-butylphenol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2026490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-isopropylidenebis(o-tert-butylphenol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.127
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Record name 2,2-BIS(4-HYDROXY-3-TERT-BUTYLPHENYL)PROPANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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